molecular formula C4H12O6P2 B1668083 1,4-Butanediphosphonic acid CAS No. 4671-77-6

1,4-Butanediphosphonic acid

Cat. No. B1668083
CAS RN: 4671-77-6
M. Wt: 218.08 g/mol
InChI Key: JKTORXLUQLQJCM-UHFFFAOYSA-N
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Description

1,4-Butanediphosphonic acid, also known as Butane-1,4-diyldiphosphonic acid, is a chemical compound with the molecular formula C4H12O6P2 . It has a molecular weight of 218.08 g/mol . The compound is characterized by the presence of two phosphonic acid groups attached to a butane backbone .


Molecular Structure Analysis

The molecular structure of 1,4-Butanediphosphonic acid consists of a butane backbone with two phosphonic acid groups attached . The InChI representation of the molecule is InChI=1S/C4H12O6P2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H2,5,6,7)(H2,8,9,10) .


Physical And Chemical Properties Analysis

1,4-Butanediphosphonic acid has a density of 1.6±0.1 g/cm³ . Its boiling point is 544.4±60.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . It has a topological polar surface area of 115 Ų .

Safety And Hazards

When handling 1,4-Butanediphosphonic acid, it is advised to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-phosphonobutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O6P2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H2,5,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTORXLUQLQJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331305
Record name 1,4-butanediphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediphosphonic acid

CAS RN

4671-77-6
Record name 1,4-butanediphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butylenediphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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